molecular formula C16H15N3OS B14329338 Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl- CAS No. 106666-83-5

Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-

Cat. No.: B14329338
CAS No.: 106666-83-5
M. Wt: 297.4 g/mol
InChI Key: QDNWLTBSGLJSRI-UHFFFAOYSA-N
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Description

Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- involves its interaction with specific molecular targets such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, thereby modulating their activity . This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- apart from similar compounds is its specific combination of the cyano group and the phenylurea moiety. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

106666-83-5

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylurea

InChI

InChI=1S/C16H15N3OS/c17-10-13-12-8-4-5-9-14(12)21-15(13)19-16(20)18-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H2,18,19,20)

InChI Key

QDNWLTBSGLJSRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C#N

Origin of Product

United States

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